N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-(2,4-dimethoxyphenyl)ethanediamide
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Overview
Description
N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]-N-(2,4-DIMETHOXYPHENYL)ETHANEDIAMIDE is an organic compound with a complex structure It is characterized by the presence of a benzopyran ring, which is a fused ring system consisting of a benzene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]-N-(2,4-DIMETHOXYPHENYL)ETHANEDIAMIDE typically involves multiple steps One common method involves the initial formation of the benzopyran ring through the reaction of benzene with a suitable pyran precursor under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize the yield and purity of the final product. The process typically includes steps such as hydrogenation, condensation, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]-N-(2,4-DIMETHOXYPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]-N-(2,4-DIMETHOXYPHENYL)ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]-N-(2,4-DIMETHOXYPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A structurally related compound with similar chemical properties.
3,4-Dihydro-1H-2-benzopyran-1-one: Another related compound with a different functional group.
Uniqueness
N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]-N-(2,4-DIMETHOXYPHENYL)ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N2O5 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-(2,4-dimethoxyphenyl)oxamide |
InChI |
InChI=1S/C20H22N2O5/c1-25-14-7-8-16(17(11-14)26-2)22-20(24)19(23)21-12-18-15-6-4-3-5-13(15)9-10-27-18/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
BZGHICLIGDQSKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2C3=CC=CC=C3CCO2)OC |
Origin of Product |
United States |
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